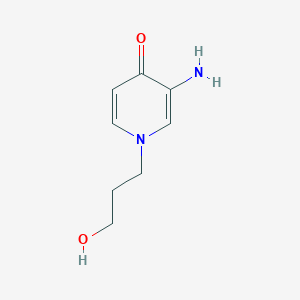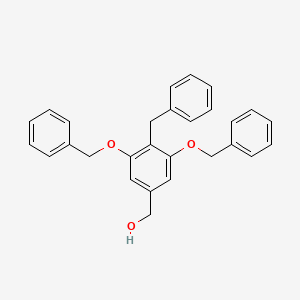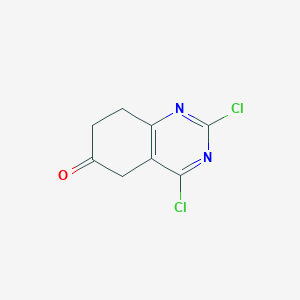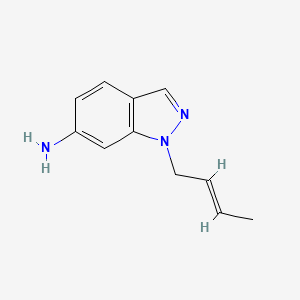
1-(But-2-en-1-yl)-1H-indazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-2-en-1-yl)-1H-indazol-6-amine is an organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring
Métodos De Preparación
The synthesis of 1-(But-2-en-1-yl)-1H-indazol-6-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-indazole with but-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(But-2-en-1-yl)-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the but-2-en-1-yl group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(But-2-en-1-yl)-1H-indazol-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(But-2-en-1-yl)-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(But-2-en-1-yl)-1H-indazol-6-amine can be compared with other similar compounds, such as:
Crotyl alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group but different functional properties.
Crotonaldehyde: An aldehyde with a but-2-en-1-yl group, known for its reactivity and use in organic synthesis.
Crotonic acid: An unsaturated carboxylic acid with a but-2-en-1-yl group, used in polymer chemistry.
The uniqueness of this compound lies in its indazole core structure, which imparts distinct chemical and biological properties compared to these similar compounds.
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1-[(E)-but-2-enyl]indazol-6-amine |
InChI |
InChI=1S/C11H13N3/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13-14/h2-5,7-8H,6,12H2,1H3/b3-2+ |
Clave InChI |
LHQQHQKITHINOM-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CN1C2=C(C=CC(=C2)N)C=N1 |
SMILES canónico |
CC=CCN1C2=C(C=CC(=C2)N)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


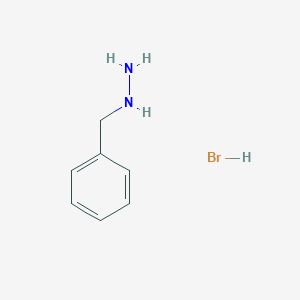
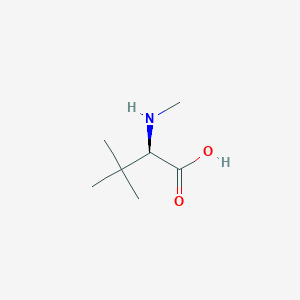




![4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13075698.png)
![8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol](/img/structure/B13075706.png)
